molecular formula C6H11Cl2N3 B1434173 (6-Methylpyridazin-3-yl)methanamine dihydrochloride CAS No. 1630907-25-3

(6-Methylpyridazin-3-yl)methanamine dihydrochloride

Cat. No.: B1434173
CAS No.: 1630907-25-3
M. Wt: 196.07 g/mol
InChI Key: DHHBGVAVHZOVNW-UHFFFAOYSA-N
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Description

(6-Methylpyridazin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H10ClN3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylpyridazin-3-yl)methanamine dihydrochloride typically involves the reaction of 6-methylpyridazine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product through crystallization or recrystallization techniques. Quality control measures are implemented to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(6-Methylpyridazin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions to yield dihydropyridazine derivatives.

    Substitution: The methyl group and the amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Methylpyridazin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Methylpyridazin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. In biological systems, it may interfere with cellular pathways, leading to changes in cell behavior or viability.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methoxypyridazin-3-yl)methanamine dihydrochloride
  • (6-Chloropyridazin-3-yl)methanamine dihydrochloride
  • (6-Fluoropyridazin-3-yl)methanamine dihydrochloride

Uniqueness

(6-Methylpyridazin-3-yl)methanamine dihydrochloride is unique due to the presence of a methyl group at the 6-position of the pyridazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

IUPAC Name

(6-methylpyridazin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-5-2-3-6(4-7)9-8-5;;/h2-3H,4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHBGVAVHZOVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methylpyridazin-3-yl)methanamine dihydrochloride
Reactant of Route 2
(6-Methylpyridazin-3-yl)methanamine dihydrochloride
Reactant of Route 3
(6-Methylpyridazin-3-yl)methanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(6-Methylpyridazin-3-yl)methanamine dihydrochloride
Reactant of Route 5
(6-Methylpyridazin-3-yl)methanamine dihydrochloride
Reactant of Route 6
(6-Methylpyridazin-3-yl)methanamine dihydrochloride

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